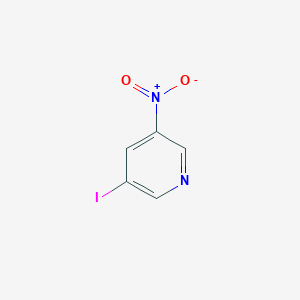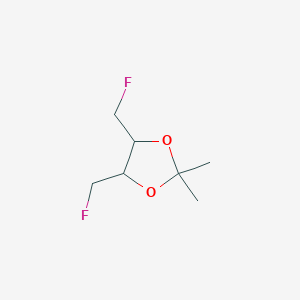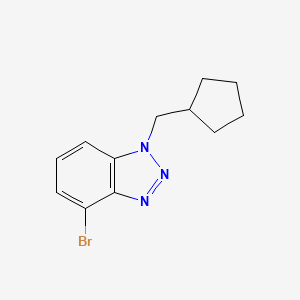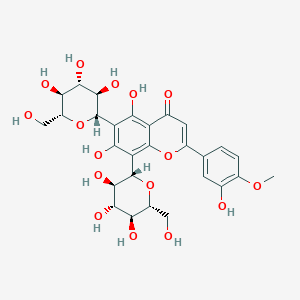
4,4'-Biquinoline, 2,2'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Biquinoline, 2,2’-dimethyl- is a heterocyclic aromatic compound with the molecular formula C20H16N2 It is a derivative of quinoline, featuring two quinoline units connected at the 4 and 4’ positions, with methyl groups at the 2 and 2’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biquinoline, 2,2’-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of anthranilic acid derivatives with suitable aldehydes can lead to the formation of quinoline derivatives, which can then be further modified to obtain the desired biquinoline compound .
Industrial Production Methods
Industrial production of 4,4’-Biquinoline, 2,2’-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Biquinoline, 2,2’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline units to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the quinoline rings .
Applications De Recherche Scientifique
4,4’-Biquinoline, 2,2’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4,4’-Biquinoline, 2,2’-dimethyl- involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and catalytic properties. In biological systems, its derivatives may interact with cellular targets to exert antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Biquinoline: Lacks the methyl groups at the 2 and 2’ positions, resulting in different chemical properties.
4,4’-Dicarboxy-2,2’-biquinoline: Contains carboxyl groups instead of methyl groups, leading to different reactivity and applications.
2,2’-Bicinchoninic acid: Another derivative with distinct functional groups and uses.
Uniqueness
4,4’-Biquinoline, 2,2’-dimethyl- is unique due to the presence of methyl groups at the 2 and 2’ positions, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry, materials science, and medicinal chemistry .
Propriétés
Numéro CAS |
52191-71-6 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-methyl-4-(2-methylquinolin-4-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20/h3-12H,1-2H3 |
Clé InChI |
MRCJSTNGLOEIAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


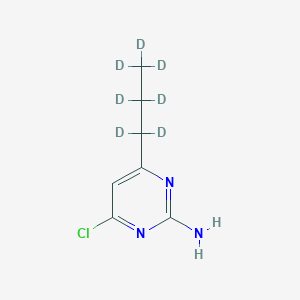
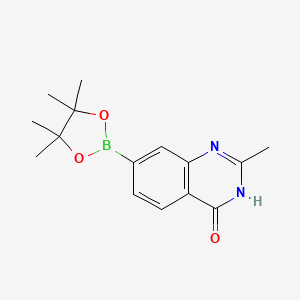
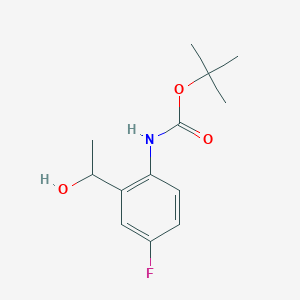


![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
